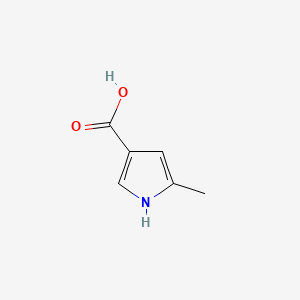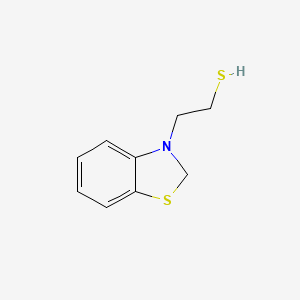![molecular formula C7H5ClN2O2 B560958 7-氯-2H-吡啶并[2,3-b]-1,4-恶嗪-3(4H)-酮 CAS No. 105544-39-6](/img/structure/B560958.png)
7-氯-2H-吡啶并[2,3-b]-1,4-恶嗪-3(4H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-2H-pyrido[2,3-B]-1,4-oxazin-3(4H)-one is a heterocyclic compound that features a pyridine ring fused to an oxazine ring
科学研究应用
7-Chloro-2H-pyrido[2,3-B]-1,4-oxazin-3(4H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
Target of Action
Similar compounds such as 1h-pyrrolo[2,3-b]pyridine derivatives have been reported to have potent activities againstFibroblast Growth Factor Receptors (FGFR1, 2, and 3) .
Mode of Action
Similar compounds like 1h-pyrrolo[2,3-b]pyridine derivatives have been shown to inhibit fgfr signaling pathway, which plays an essential role in various types of tumors .
Biochemical Pathways
The FGFR signaling pathway is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Result of Action
Similar compounds like 1h-pyrrolo[2,3-b]pyridine derivatives have been shown to inhibit breast cancer 4t1 cell proliferation and induce its apoptosis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2H-pyrido[2,3-B]-1,4-oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine with an appropriate oxazine precursor under acidic or basic conditions to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
7-Chloro-2H-pyrido[2,3-B]-1,4-oxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced derivatives with different functional groups.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.
相似化合物的比较
Similar Compounds
2H-pyrido[2,3-B]-1,4-oxazin-3(4H)-one: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
7-Bromo-2H-pyrido[2,3-B]-1,4-oxazin-3(4H)-one: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical properties and applications.
Uniqueness
7-Chloro-2H-pyrido[2,3-B]-1,4-oxazin-3(4H)-one is unique due to the presence of the chlorine atom, which can enhance its reactivity in substitution reactions and potentially improve its biological activity compared to its non-chlorinated analogs.
属性
CAS 编号 |
105544-39-6 |
|---|---|
分子式 |
C7H5ClN2O2 |
分子量 |
184.58 g/mol |
IUPAC 名称 |
7-chloro-1,2-dihydropyrido[2,3-b][1,4]oxazin-3-one |
InChI |
InChI=1S/C7H5ClN2O2/c8-4-1-5-7(10-2-4)12-6(11)3-9-5/h1-2,9H,3H2 |
InChI 键 |
YIUQPIMGHFEFTL-UHFFFAOYSA-N |
SMILES |
C1C(=O)NC2=C(O1)N=C(C=C2)Cl |
规范 SMILES |
C1C(=O)OC2=C(N1)C=C(C=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-5-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B560875.png)
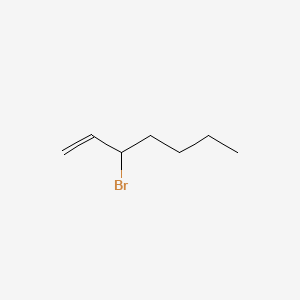
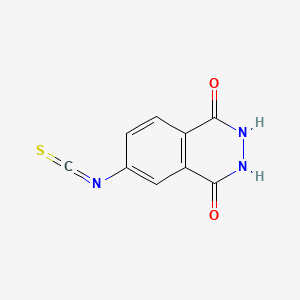
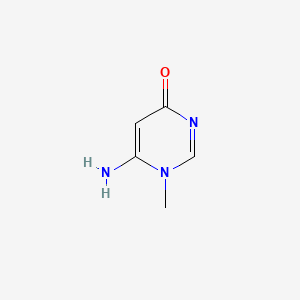
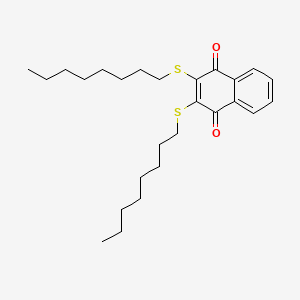
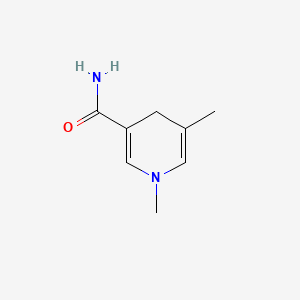


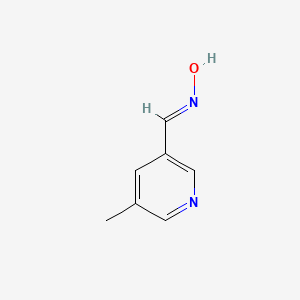
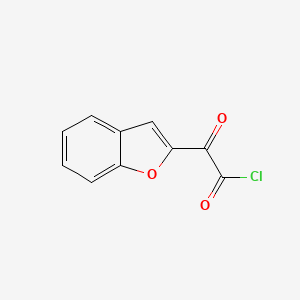
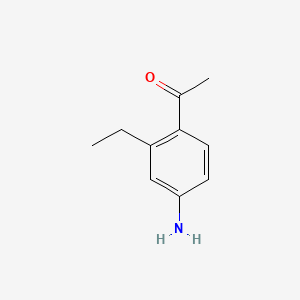
![1,3-Dioxolo[4,5-g]quinazolin-8(7H)-one, 7-amino-4,9-dimethoxy-6-methyl-](/img/new.no-structure.jpg)
